This compound is classified under heterocyclic compounds, specifically within the subclass of quinazolines and imidazoles. Quinazolines are recognized for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The presence of the imidazole ring enhances its potential as a bioactive molecule due to its ability to participate in various chemical reactions and interactions.
The synthesis of 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one can be achieved through several methods, often involving the reaction of appropriate precursors under specific conditions. A notable synthetic route involves the cyclization of 2-amino benzylamine derivatives with carbonyl compounds or other electrophiles.
The synthesis parameters can vary significantly based on the specific starting materials used and the desired substituents on the final product.
The molecular structure of 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one is characterized by:
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one participates in various chemical reactions that exploit its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy or reduced toxicity .
The mechanism of action for 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one is not fully elucidated but is believed to involve several pathways:
Research into its precise mechanism continues as scientists explore its potential applications in drug development .
The physical and chemical properties of 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one has several scientific applications:
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one (CAS Registry Number 115419-99-3) is a polycyclic heterocyclic compound with the molecular formula C₉H₈N₄O and a molecular weight of 188.19 g/mol [5]. Its systematic IUPAC name explicitly defines the fusion pattern between the imidazole and quinazoline rings and locates the critical keto group at position 8. Alternative chemical names reflect slight variations in hydrogenation state or tautomeric representation, including 1,4,5,9-Tetrahydro-8H-Imidazo[4,5-g]Quinazolin-8-One and 5,9-dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one [5]. The compound’s canonical SMILES (O=C1NC=Nc2c1cc3c(n2)[nH]cn3) and InChIKey (GEIOXBJNTIAOFU-UHFFFAOYSA-N) provide machine-readable representations of its atomic connectivity and stereochemistry [5].
Table 1: Chemical Identifiers of 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one
Property | Value |
---|---|
CAS Registry Number | 115419-99-3 |
Molecular Formula | C₉H₈N₄O |
Molecular Weight | 188.19 g/mol |
IUPAC Name | 5,9-dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one |
SMILES | O=C1NC=Nc2c1cc3c(n2)[nH]cn3 |
InChIKey | GEIOXBJNTIAOFU-UHFFFAOYSA-N |
Synonyms | 1,4,5,9-Tetrahydro-8H-Imidazo[4,5-g]Quinazolin-8-One |
The core structure comprises a quinazolin-8-one system fused at the [4,5-g] positions with an imidazole ring, forming a planar, electron-rich heteroaromatic scaffold. Ring fusion occurs between bonds g (C4a-C8a of quinazoline) and 4,5 (C4-C5 of imidazole), generating a tricyclic system. The quinazoline moiety incorporates a pyrimidine ring fused to benzene, where positions 1,3 (pyrimidine) and 4,5 (benzene) correspond to the fusion sites [1] [3]. The imidazole ring contributes two nitrogen atoms: one pyrrole-like (N1, basic) and one pyridine-like (N3, weakly basic). The keto group at C8 dominates the electronic properties of the quinazoline segment. Calculated physicochemical parameters include a density of 1.742 g/cm³, a boiling point of 536.685°C, and a refractive index of 1.879, indicative of high polarity and compact molecular packing [5]. The molecule exhibits extended π-conjugation across all three rings, facilitating charge delocalization and influencing spectroscopic signatures like NMR chemical shifts and IR stretching frequencies.
Tautomeric equilibria profoundly influence the compound’s reactivity and electronic distribution. The 8-oxo group enables lactam-lactim tautomerism, allowing proton migration between the quinazoline O8 and N9 positions. The lactam form (8-oxo) predominates due to conjugation stability with the adjacent C4a-N9 bond [1]. Concurrently, the imidazole ring exhibits prototropic tautomerism, where the hydrogen atom can reside on N1 or N3. This is evidenced by the SMILES string representation ([nH] in position 1), confirming a mobile proton [5]. Stereoelectronic effects arise from:
The imidazo[4,5-g] fusion distinguishes this compound from simpler quinazolinones or imidazoquinoxalines through enhanced electron delocalization and altered bioactivity potential.
Table 2: Structural and Electronic Comparison with Key Heterocyclic Scaffolds
Heterocycle | Core Structure | Key Electronic Features | Fusion Pattern |
---|---|---|---|
4(3H)-Quinazolinone | Benzene + Pyrimidin-4-one | Localized conjugation; Keto group at C4; Moderate dipole (~4 D) | None (bicyclic) |
Imidazo[4,5-b]quinoxaline | Quinoxaline + Imidazole | Electron-deficient quinoxaline; High LUMO energy | Linear [b]-fusion |
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one | Quinazolin-8-one + Imidazole | Extended cross-conjugation; Low LUMO energy; High dipole (~5.5 D) | Angular [g]-fusion |
Key Distinctions:
This structural uniqueness positions 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one as a privileged scaffold for targeting electron-sensitive biological receptors, warranting further exploration in medicinal chemistry.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1